5'-Azido-5'-deoxythymidine-d3
Description
Properties
Molecular Formula |
C₁₀H₁₀D₃N₅O₄ |
|---|---|
Molecular Weight |
270.26 |
Synonyms |
5’-AZT-d3; NSC 254064-d3; 5’-Azido-(5’-deoxy)-thymidine-d3 |
Origin of Product |
United States |
Synthesis of Thymidine D3 Precursor:
The initial step involves the preparation of thymidine (B127349) with a deuterated methyl group (thymidine-d3). This is typically achieved through the use of a deuterated starting material in the thymidine synthesis pathway. For research-scale production, ensuring a consistent and high-purity supply of the deuterated precursor is crucial. Fermentative production methods using metabolically engineered Escherichia coli strains have been developed for the synthesis of thymidine and could potentially be adapted for the production of thymidine-d3 (B1140132) by utilizing a deuterated carbon source in the fermentation media. This biological approach can offer a more sustainable and scalable route compared to purely chemical synthesis for the precursor.
Selective 5 Azidation:
The Mitsunobu Reaction:
This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃), a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and an azide (B81097) source like diphenylphosphoryl azide (DPPA) or sodium azide (NaN₃). The reaction proceeds with an inversion of configuration at the stereocenter.
A significant challenge in scaling up the Mitsunobu reaction is the removal of byproducts, particularly triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate. In small-scale syntheses, these impurities can be readily removed by column chromatography. However, for larger research-scale batches (gram-scale), chromatographic purification can become cumbersome, time-consuming, and lead to significant product loss.
To address this, several strategies can be implemented:
Alternative Reagents: Utilizing polymer-supported triphenylphosphine or phosphines with solubility tags can facilitate easier removal of the phosphine (B1218219) oxide byproduct through filtration.
Workup Procedures: Development of optimized extraction and precipitation procedures can help to selectively remove the majority of the byproducts before a final chromatographic polishing step.
Crystallization: If the product is crystalline, direct crystallization from the reaction mixture can be an effective and scalable purification method.
| Reaction Step | Key Reagents | Scalability Challenges | Potential Solutions |
| Synthesis of Thymidine-d3 (B1140132) | Deuterated precursors, potentially engineered microorganisms | Consistent supply and purity of deuterated starting materials. | Fermentative production methods. |
| 5'-Azidation (Mitsunobu) | Triphenylphosphine, DEAD/DIAD, Azide source (e.g., DPPA) | Removal of triphenylphosphine oxide and reduced azodicarboxylate byproducts. | Use of polymer-supported reagents, optimized workup procedures, crystallization. |
Alternative Azidation Methods:
To circumvent the challenges associated with the Mitsunobu reaction, alternative synthetic routes for the 5'-azidation can be considered for research-scale production. One such method involves a two-step process:
Activation of the 5'-Hydroxyl Group: The 5'-hydroxyl group of thymidine-d3 can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base.
Nucleophilic Substitution: The resulting 5'-O-tosyl or 5'-O-mesyl thymidine-d3 can then undergo nucleophilic substitution with an azide salt, such as sodium azide, in a polar aprotic solvent like dimethylformamide (DMF) to yield 5'-Azido-5'-deoxythymidine-d3.
This two-step approach often provides good yields and avoids the problematic byproducts of the Mitsunobu reaction, making it a more attractive option for scalable synthesis. The intermediates are often crystalline, allowing for purification by recrystallization.
| Parameter | Mitsunobu Reaction | Two-Step Activation/Substitution |
| Number of Steps | One-pot | Two steps |
| Key Byproducts | Triphenylphosphine oxide, reduced azodicarboxylate | Sulfonate salts |
| Purification | Often requires chromatography | Can often be purified by crystallization |
| Scalability | Challenging due to purification | Generally more scalable |
Purification and Characterization:
Regardless of the synthetic route chosen, the final purification of this compound is critical to ensure its suitability for research applications. High-performance liquid chromatography (HPLC) is a common method for the final purification of nucleoside analogs, providing high purity. For research-scale quantities, preparative HPLC can be employed.
The characterization of the final product should include techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²H) to confirm the structure and the position and extent of deuterium (B1214612) incorporation, as well as Mass Spectrometry (MS) to verify the molecular weight.
Analytical Applications and Methodological Development
Role of 5'-Azido-5'-deoxythymidine-d3 as an Internal Standard
This compound is a stable isotope-labeled (SIL) version of a zidovudine analog. In analytical chemistry, SIL internal standards are considered the gold standard for quantitative analysis using mass spectrometry. sigmaaldrich.com The key advantage of using a deuterated standard like this compound is that its physicochemical properties—such as chromatographic retention time, extraction recovery, and ionization efficiency—are nearly identical to the non-labeled analyte being measured. sigmaaldrich.com However, it is easily differentiated by the mass spectrometer due to the mass difference imparted by the deuterium (B1214612) atoms (a mass increase of approximately 3 Daltons). lgcstandards.comclearsynth.com This allows it to be added at the beginning of the sample preparation process, co-processing with the analyte and effectively normalizing for any variability or loss that may occur during extraction, handling, and instrument analysis, thereby significantly improving the accuracy and reproducibility of the results. sigmaaldrich.com
Development of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Nucleoside Analogs
The development of robust and sensitive analytical methods is crucial for studying the behavior of nucleoside analogs in biological systems. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant technique for this purpose due to its high selectivity and sensitivity. nih.gov In these methods, this compound is used as an internal standard for the quantification of zidovudine and other similar compounds in various biological matrices, such as human plasma. nih.gov
A typical LC-MS/MS method involves several key steps:
Sample Preparation : This often consists of protein precipitation from the plasma sample using an organic solvent like methanol, followed by evaporation and reconstitution in a suitable buffer. nih.gov
Chromatographic Separation : The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. Separation is commonly achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (like water with 0.1% formic acid) and an organic component (like methanol or acetonitrile with 0.1% formic acid). nih.gov This separates the analyte and internal standard from other matrix components.
Mass Spectrometric Detection : The eluent from the HPLC is introduced into a triple quadrupole mass spectrometer. The instrument operates in the positive ionization mode, and quantification is performed using multiple-reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. nih.gov
The table below summarizes typical parameters for an LC-MS/MS method for nucleoside analogs.
| Parameter | Description |
| Sample Pretreatment | Protein precipitation with methanol/formic acid, evaporation, reconstitution. nih.gov |
| Chromatography | Reversed-phase C18 column with a gradient of water and methanol/acetonitrile containing formic acid. nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode. nih.gov |
| Detection | Triple Quadrupole Mass Spectrometry. |
| Quantification Mode | Multiple Reaction Monitoring (MRM). |
| Internal Standard | Isotopically labeled zidovudine (e.g., this compound). nih.gov |
Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Assays
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides highly accurate and precise quantification. rsc.org It is recognized as a primary ratio method of measurement by the International System of Units. rsc.org The use of this compound is central to the application of IDMS for the analysis of zidovudine.
The principle of IDMS involves adding a known amount of an isotopically labeled standard (the "spike"), such as this compound, to a sample containing an unknown amount of the corresponding non-labeled analyte. nih.gov After allowing the standard and analyte to equilibrate within the sample matrix, the mixture is processed and analyzed by mass spectrometry. The instrument measures the intensity ratio of the mass signal of the analyte to that of the isotopic standard. nist.gov Since the amount of the added standard is precisely known, the concentration of the native analyte in the original sample can be calculated with exceptional accuracy, as this ratio remains constant even if sample is lost during preparation steps. nih.govnist.gov This makes IDMS particularly powerful for complex matrices where quantitative recovery is challenging.
Utility in Nuclear Magnetic Resonance (NMR) Spectroscopic Studies
While the primary application of this compound is as an internal standard in mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in its characterization and in the broader study of nucleoside analogs. NMR is a powerful tool for elucidating the chemical structure of organic molecules. For a certified reference material like this compound, NMR is used by manufacturers to confirm its chemical identity, verify the position of the deuterium labels, and assess its purity.
Furthermore, NMR studies have been employed to investigate the intracellular metabolism of the non-labeled parent drug, zidovudine (AZT). nih.gov For instance, ³¹P and ¹H NMR have been used to monitor the uptake and phosphorylation of AZT in cell lines, providing insights into its mechanism of action and resistance. nih.gov While this compound is not typically used directly in these metabolic studies, the foundational knowledge gained from NMR characterization of such analogs is essential for interpreting their biological behavior. The effect of different solvents on the chemical shifts in ¹H-NMR spectra of azido-containing compounds has also been a subject of study, which contributes to the fundamental understanding of these molecules in different chemical environments. researchgate.net
Method Validation in In Vitro and Cell-Based Research Matrices
Before an analytical method using this compound as an internal standard can be implemented for research, it must undergo rigorous validation to ensure its performance is reliable and reproducible. Method validation is performed for various biological matrices, including in vitro cell lysates and other cell-based systems. nih.govresearchgate.net Validation assesses several key parameters according to established guidelines.
A sensitive method for quantifying intracellular deoxynucleoside triphosphates (dNTPs) in cellular lysates, which are relevant to the action of nucleoside analogs, demonstrates the validation process. nih.govresearchgate.net The validation of such assays typically includes the following performance characteristics:
Accuracy : The closeness of the measured value to the true value, often expressed as a percentage of recovery. For example, assays for nucleoside analogs have demonstrated accuracies in the range of 93.0–102.2%. nih.gov
Precision : The degree of scatter between a series of measurements, expressed as the coefficient of variation (CV%). Intra-assay (within-run) and inter-assay (between-run) precision are evaluated, with acceptable limits often being a CV of ≤15%. For some assays, precision has been shown to be ≤ 6.3%. nih.gov
Linearity and Range : The concentration range over which the assay is accurate and precise. For instance, a validated range for a nucleoside analog was 2–400 ng/mL. nih.gov
Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Matrix Effect : The influence of matrix components on the ionization of the analyte and internal standard, which should be minimal and consistent.
Stability : The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, long-term storage at -70°C). Analytes have been shown to be stable for at least 117 days under frozen conditions. nih.gov
The table below presents typical validation results for an LC-MS/MS assay for nucleoside analogs.
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
| Inter- and Intra-assay Accuracy | 85-115% (80-120% at LOQ) | 93.0–102.2% nih.gov |
| Inter- and Intra-assay Precision | ≤15% CV (≤20% at LOQ) | ≤ 6.3% CV nih.gov |
| Linearity (Correlation Coefficient) | r² ≥ 0.99 | Not specified |
| Analyte Stability | Recovery within ±15% of nominal | Stable for at least 117 days at -70°C. nih.gov |
This comprehensive validation ensures that the analytical method is fit for its intended purpose in in vitro and cell-based research, providing reliable quantitative data for understanding the pharmacology of nucleoside analogs.
Biochemical and Cellular Mechanisms of Action in Vitro/cell Based Studies
Cellular Uptake and Intracellular Trafficking in Model Systems
The entry of 5'-Azido-5'-deoxythymidine into cells is a critical first step in its mechanism of action. Investigations into its transport across the plasma membrane have revealed a complex process that involves both carrier-mediated and diffusion-based pathways.
Studies in human leukaemic T-cell lines and other model systems suggest that the uptake of azidothymidine is not solely dependent on simple diffusion. nih.gov Evidence points towards a regulated, carrier-mediated transport mechanism. This is supported by the observation that its uptake is a temperature-sensitive process and can be inhibited by the compound itself, suggesting the involvement of a saturable transport system. nih.gov
Further characterization of this transport system in TM4 mouse Sertoli cells, a model for the blood-testis barrier, demonstrated time- and concentration-dependent uptake with a Km value of 20.3 µM and a Vmax of 102 pmol/(min·mg protein). nih.gov Interestingly, this uptake was significantly reduced in the presence of pyrimidine (B1678525) 2'-deoxynucleosides, indicating a selective carrier-mediated process. nih.gov While human concentrative and equilibrative nucleoside transporters (hCNTs and hENTs) are known to transport various nucleoside analogs, their role in azidothymidine uptake appears to be negligible. nih.gov Similarly, organic anion transporters (OATs), which have been identified as carriers for AZT in some contexts, were not detected in T-cells. nih.gov
Table 1: Kinetic Parameters of 3'-Azido-3'-deoxythymidine Uptake in TM4 Cells
| Parameter | Value |
|---|---|
| Km | 20.3 µM |
| Vmax | 102 pmol/(min·mg protein) |
Data from in vitro studies with TM4 mouse Sertoli cells. nih.gov
While carrier-mediated transport plays a significant role, passive diffusion also contributes to the cellular uptake of azidothymidine. nih.gov The compound's ability to pass through cellular membranes via diffusion is particularly relevant in tissues with specific barriers, such as the blood-brain barrier. Although not actively transported across this barrier, azidothymidine can accumulate in the cerebrospinal fluid and subsequently diffuse into the surrounding brain parenchyma. frontiersin.org This suggests that in certain anatomical compartments, diffusion is a key mechanism for its distribution. The prevailing view is that a combination of a regulated transport mechanism and passive diffusion governs the entry of azidothymidine into cells. nih.govnih.gov
Enzymatic Phosphorylation Pathways and Interactions
Once inside the cell, 5'-Azido-5'-deoxythymidine must be converted to its active triphosphate form. This multi-step phosphorylation cascade is catalyzed by host cellular kinases.
The initial and crucial step in the activation of 5'-Azido-5'-deoxythymidine is its conversion to 5'-Azido-5'-deoxythymidine-5'-monophosphate. This reaction is catalyzed by the cytosolic enzyme thymidine (B127349) kinase. nih.gov Studies have shown that purified thymidine kinase phosphorylates azidothymidine with an apparent Km value of 3.0 µM, which is very similar to the Km for the natural substrate, thymidine (2.9 µM). nih.gov However, the maximal rate of phosphorylation for azidothymidine is approximately 60% of that for thymidine. nih.gov This initial phosphorylation is a critical determinant of the compound's subsequent metabolic fate. In various human cell lines, the monophosphate derivative is the predominant intracellular metabolite. nih.govnih.gov
Table 2: Kinetic Parameters of Thymidine Kinase for Thymidine and 3'-Azido-3'-deoxythymidine
| Substrate | Apparent Km (µM) | Maximal Phosphorylation Rate (% of Thymidine) |
|---|---|---|
| Thymidine | 2.9 | 100 |
| 3'-Azido-3'-deoxythymidine | 3.0 | 60 |
Data from in vitro enzyme kinetic studies. nih.gov
The subsequent phosphorylation of the monophosphate to the diphosphate (B83284) is catalyzed by thymidylate kinase. This step has been identified as the rate-limiting step in the activation cascade. nih.govresearchgate.net The apparent Km value for azidothymidine monophosphate is 8.6 µM, which is about twofold greater than that for dTMP (4.1 µM). nih.gov More significantly, the maximal phosphorylation rate for the azido-analog is only 0.3% of that for the natural substrate. nih.gov
The final phosphorylation step, the conversion of the diphosphate to the triphosphate, is carried out by nucleoside diphosphate kinases (NDP kinases). nih.gov This conversion is also notably inefficient. nih.govnih.govpnas.org X-ray crystallographic analysis of azidothymidine diphosphate in complex with NDP kinase from Dictyostelium discoideum (which is highly similar to the human enzyme) revealed the structural basis for this poor substrate activity. nih.gov The azido (B1232118) group at the 3' position of the deoxyribose ring sterically displaces a lysine (B10760008) side chain that is critical for catalysis. nih.govnih.gov Furthermore, the azido group is unable to form a hydrogen bond with the oxygen bridging the β- and γ-phosphates, an interaction that plays an important role in the phosphate (B84403) transfer mechanism. nih.govnih.govpnas.org
Substrate Specificity for DNA Polymerases in Cell-Free Systems
The active triphosphate form of 5'-Azido-5'-deoxythymidine exerts its primary effect by interacting with DNA polymerases.
The triphosphate derivative of azidothymidine is a selective substrate for viral reverse transcriptases. nih.gov It is efficiently incorporated into the growing viral DNA chain, where the presence of the 3'-azido group, in place of the 3'-hydroxyl group, prevents the formation of a 5'-3' phosphodiester bond with the next incoming deoxynucleotide triphosphate. nih.govfrontiersin.org This leads to the termination of DNA chain elongation. nih.gov
In contrast, human DNA polymerases α and δ show little to no incorporation of the azidothymidine triphosphate into DNA. nih.gov However, studies have demonstrated that azidothymidine can be incorporated into the DNA of human bone marrow cells. nih.gov This incorporation has been correlated with the cytotoxic effects observed in these cells. nih.govaacrjournals.org The amount of azidothymidine incorporated into DNA was found to be dependent on the extracellular concentration of the drug. nih.gov
Table 3: Comparative Inhibition of DNA Polymerases by 3'-Azido-3'-deoxythymidine 5'-triphosphate (AZTTP)
| Enzyme | Ki Value (µM) |
|---|---|
| HIV-1 Reverse Transcriptase (Wild-Type) | 0.0075 |
| Human DNA Polymerase α | No significant inhibition |
| Human DNA Polymerase β | No significant inhibition |
| Human DNA Polymerase γ | No significant inhibition |
Data from in vitro enzymatic steady-state studies. nih.gov
Effects on Polymerase Processivity and Fidelity
5'-Azido-5'-deoxythymidine (a structural analog of 5'-Azido-5'-deoxythymidine-d3), in its activated triphosphate form (AZTTP), significantly impacts the function of DNA polymerases, particularly concerning their processivity and fidelity. As a nucleoside analog, its primary mechanism involves acting as a DNA chain terminator. nih.govslideshare.net The substitution of the 3'-hydroxyl group on the deoxyribose ring with an azido group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting DNA strand elongation. nih.govslideshare.net
The incorporation of AZT monophosphate into a nascent DNA strand effectively terminates synthesis, which by definition reduces the processivity of the polymerase—the enzyme's ability to catalyze consecutive nucleotide incorporations without dissociating from the template. acs.org This chain termination is a key aspect of its mechanism of action. nih.gov
The fidelity of DNA polymerases—their ability to correctly select and incorporate the complementary nucleotide—is also a critical factor in the action of 5'-Azido-5'-deoxythymidine. Research has demonstrated a significant difference in selectivity between viral and human DNA polymerases. stackexchange.comrndsystems.com
Viral Reverse Transcriptases: HIV reverse transcriptase (RT) exhibits a much higher affinity for AZTTP compared to human DNA polymerases. stackexchange.comrndsystems.com It incorporates the analog with significantly greater efficiency, making the viral replication process highly susceptible to chain termination. nih.gov
Human DNA Polymerases: Human DNA polymerases α and β are not significantly inhibited by AZTTP. nih.gov However, mitochondrial DNA polymerase gamma (Pol γ) shows some susceptibility, though it is still much less than that of HIV RT. nih.govnih.govnih.gov This differential selectivity is the basis for its therapeutic use, as it allows for the inhibition of viral replication at concentrations that have a lesser effect on the host cell's DNA synthesis. stackexchange.com The selectivity is estimated to be approximately 100-fold more for HIV reverse transcriptase than for human DNA polymerase. stackexchange.comrndsystems.com
Interestingly, in the context of HIV resistance, mutations in the viral reverse transcriptase can alter its processivity. Studies on AZT-resistant HIV-1 strains have shown that the mutant reverse transcriptase can exhibit increased DNA polymerization processivity. acs.orgacs.org This adaptation may help the virus replicate more effectively in the presence of the inhibitor, compensating for the chain-terminating effects of the incorporated drug. acs.orgacs.org
The following table summarizes the inhibitory effects of the triphosphate form of the compound on various polymerases, highlighting its selectivity.
| Enzyme | Organism/Location | Effect of Triphosphate Form | Reference |
|---|---|---|---|
| HIV Reverse Transcriptase | Human Immunodeficiency Virus | High affinity, potent inhibition via chain termination | stackexchange.comrndsystems.com |
| DNA Polymerase α | Human | Weak inhibitor/Not significantly inhibited | nih.govnih.gov |
| DNA Polymerase β | Human | Not inhibited | nih.govnih.gov |
| DNA Polymerase γ | Human Mitochondria | Inhibited, but less sensitive than HIV RT | nih.govnih.gov |
Interactions with Nucleoside Catabolic Enzymes in Research Models
The metabolic fate of 5'-Azido-5'-deoxythymidine in research models shows a significant deviation from that of the natural nucleoside, thymidine. Nucleoside catabolic enzymes are responsible for the degradation of endogenous nucleosides, maintaining cellular nucleotide pools. Key enzymes in the thymidine catabolic pathway include thymidine phosphorylase and dihydropyrimidine (B8664642) dehydrogenase.
In vitro studies using human lymphocytes and macrophages have demonstrated that while thymidine is extensively and rapidly catabolized (forming thymine (B56734) and dihydrothymine), 5'-Azido-5'-deoxythymidine is resistant to this degradation pathway. nih.gov In macrophages, for instance, over 95% of physiological concentrations of thymidine were degraded within an hour, whereas 5'-Azido-5'-deoxythymidine remained intact. nih.gov This lack of catabolism is a crucial aspect of its biochemical profile, as it allows the compound to persist in its intact form within the cell, making it available for anabolic phosphorylation to its active triphosphate form. nih.gov
Instead of being broken down by typical nucleoside catabolic enzymes, 5'-Azido-5'-deoxythymidine is primarily eliminated through two other metabolic pathways:
Glucuronidation: This is the main metabolic route in humans. clinpgx.orgresearchgate.netnih.gov The enzyme UDP-glucuronosyltransferase, specifically the UGT2B7 isoform, catalyzes the conjugation of glucuronic acid to the 5'-hydroxyl group of the drug, forming 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GZDV). clinpgx.org This glucuronide metabolite is inactive and is readily excreted in the urine. clinpgx.orgnih.gov
Reduction of the Azido Group: A secondary pathway involves the reduction of the 3'-azido moiety to a 3'-amino group, forming the metabolite 3'-amino-3'-deoxythymidine (B22303) (AMT). researchgate.netnih.govnih.gov This reaction is thought to be mediated by cytochrome P450 enzymes and associated reductases in the liver. researchgate.net The AMT metabolite has been detected in the plasma of patients and is considered to be potentially cytotoxic. nih.govnih.gov
The resistance of 5'-Azido-5'-deoxythymidine to degradation by canonical nucleoside catabolic enzymes like thymidine phosphorylase is a key feature that distinguishes it from endogenous thymidine and contributes to its intracellular persistence and subsequent activation. nih.gov
The table below outlines the primary metabolic pathways for the compound in research models.
| Metabolic Pathway | Key Enzyme(s) | Resulting Metabolite | Significance | Reference |
|---|---|---|---|---|
| Glucuronidation | UGT2B7 | GZDV (inactive glucuronide) | Predominant pathway of elimination | clinpgx.org |
| Azido Group Reduction | Cytochrome P450 enzymes | AMT (active/toxic amine) | Minor pathway, forms a cytotoxic metabolite | researchgate.netnih.gov |
| Nucleoside Catabolism | Thymidine Phosphorylase, etc. | Not a substrate | Compound is not degraded by this pathway, allowing for intracellular accumulation | nih.gov |
Metabolic Tracing and Flux Analysis in Biological Systems in Vitro/cell Based
Elucidation of Deoxythymidine Metabolic Pathways Using Deuterium (B1214612) Labeling
The salvage pathway is a critical route for cells to recycle nucleosides from DNA breakdown or the extracellular environment to synthesize nucleotide triphosphates for DNA replication and repair. Deuterium-labeled thymidine (B127349) analogs, such as 5'-Azido-5'-deoxythymidine-d3, are invaluable for tracing the flow of thymidine through this pathway. When introduced to cultured cells, the labeled thymidine is transported into the cytoplasm and sequentially phosphorylated by cellular kinases.
The key enzymatic steps in this pathway are:
Thymidine Kinase (TK): Phosphorylates thymidine to thymidine monophosphate (TMP).
Thymidylate Kinase (TMPK): Converts TMP to thymidine diphosphate (B83284) (TDP).
Nucleoside Diphosphate Kinase (NDPK): Catalyzes the final phosphorylation to produce thymidine triphosphate (TTP).
The deuterium (d3) label on this compound results in a mass shift of +3 Daltons compared to its unlabeled counterpart. This mass difference allows researchers to use high-resolution mass spectrometry to distinguish the tracer and its phosphorylated metabolites (d3-TMP, d3-TDP, d3-TTP) from the endogenous, unlabeled pools. uqam.caresearchgate.netnih.gov By measuring the appearance and relative abundance of these deuterated metabolites over time, the kinetics of each enzymatic step can be determined. snmjournals.org
The 5'-azido modification introduces a bulky, electronegative group in place of the natural 5'-hydroxyl group. targetmol.com This structural change is significant because the 5'-hydroxyl is the primary site of phosphorylation by thymidine kinase. Therefore, this compound itself is not a direct substrate for thymidine kinase. Instead, its utility in tracing lies in its potential use in competitive binding assays or as a precursor for other modified nucleotides where the azido (B1232118) group serves as a chemical handle. mdpi.com Studies with related azido-nucleosides have shown that such modifications can act as competitive inhibitors of kinases. nih.gov
Table 1: Key Enzymes of the Thymidine Salvage Pathway and Potential Interactions with Modified Analogs
| Enzyme | Substrate | Product | Potential Effect of 5'-Azido Modification |
|---|---|---|---|
| Thymidine Kinase (TK1/TK2) | Thymidine | Thymidine Monophosphate (TMP) | Potential competitive inhibition; not a substrate for phosphorylation at the 5' position. |
| Thymidylate Kinase (TMPK) | dTMP | Thymidine Diphosphate (TDP) | Not a direct substrate, as the 5'-monophosphate cannot be formed from the parent compound. |
| Nucleoside Diphosphate Kinase (NDPK) | TDP | Thymidine Triphosphate (TTP) | Not applicable, as the precursor TDP cannot be formed. |
Quantitative Assessment of Nucleotide Pool Dynamics in Cultured Cells
Understanding the size, turnover rate, and compartmentalization of nucleotide pools is fundamental to cell biology, particularly in the context of cell cycle progression and proliferation. pnas.org Stable isotope tracers like this compound, when used in conjunction with mass spectrometry, enable precise quantification of these dynamics. In a typical pulse-chase experiment, cultured cells are first incubated with the labeled compound for a short period (the "pulse") and then transferred to a medium containing only the unlabeled version (the "chase").
During the pulse, the d3-labeled analog enters the relevant metabolic pathways, and its incorporation into various nucleotide pools can be measured. The subsequent chase period allows for the tracking of the labeled molecules as they are consumed, diluted, or transported between cellular compartments (e.g., cytosol and mitochondria). pnas.orgpnas.org
By collecting cell samples at different time points and analyzing the ratio of labeled (d3) to unlabeled (d0) nucleotides via liquid chromatography-mass spectrometry (LC-MS), researchers can calculate key parameters:
Pool Size: The total amount of a specific nucleotide (e.g., TTP) in the cell.
Fractional Synthesis Rate: The rate at which new nucleotides are synthesized, as measured by the incorporation of the d3 label.
Pool Turnover/Half-life: The time it takes for half of a specific nucleotide pool to be replaced. pnas.org
This quantitative data is crucial for building kinetic models of nucleotide metabolism, which can describe the flux of thymidine from uptake to its ultimate incorporation into DNA. snmjournals.org Comparing these dynamics in different cell types (e.g., normal vs. cancer cells) or under various conditions can reveal important insights into metabolic regulation. creative-proteomics.com
Table 2: Hypothetical Data from a Pulse-Chase Experiment Using a Deuterated Thymidine Analog
| Time Point | Labeled Precursor | % Labeled dTMP Pool | % Labeled dTDP Pool | % Labeled dTTP Pool |
|---|---|---|---|---|
| 0 min (End of Pulse) | Present | 45% | 30% | 25% |
| 5 min (Chase) | Absent | 25% | 28% | 35% |
| 15 min (Chase) | Absent | 10% | 15% | 20% |
| 30 min (Chase) | Absent | 2% | 5% | 8% |
Application in Precursor Labeling Strategies for Nucleic Acid Synthesis
A primary application of thymidine analogs is to label newly synthesized DNA, providing a powerful method to study DNA replication, cell proliferation, and DNA repair. silantes.comnih.gov Analogs are incorporated into DNA by polymerases during the S-phase of the cell cycle. The detection of this incorporation serves as a marker for cells that were actively dividing during the labeling period.
Traditionally, this has been achieved with analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU), which requires antibody-based detection, or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which uses click chemistry. nih.gov this compound offers a dual-mode approach.
Mass Spectrometry-Based Detection: After administration to cells and incorporation into genomic DNA, the DNA can be extracted, hydrolyzed into individual nucleosides, and analyzed by LC-MS. The deuterium label allows for the precise quantification of the amount of tracer incorporated into the DNA, providing a direct measure of DNA synthesis. researchgate.net
Click Chemistry Handle: The 5'-azido group is a bioorthogonal functional group. uni-konstanz.de While the 3'-azido group in compounds like Zidovudine (AZT) acts as a chain terminator, the 5'-azido group's effect on DNA polymerization is different. If the compound is first phosphorylated at the 3'-hydroxyl position and then incorporated, the 5'-azide would be positioned at the terminus of the DNA strand, where it could be used for "clicking" on a reporter molecule, such as a fluorophore or biotin (B1667282), for subsequent detection or purification. uni-konstanz.de The synthesis of a photoactive DNA strand using a 5-azido-deoxyuridine triphosphate demonstrates that azido-modified nucleotides can be substrates for DNA polymerase. nih.gov
This dual functionality makes this compound a versatile tool, enabling both quantitative analysis via mass spectrometry and qualitative visualization or affinity capture via click chemistry.
Table 3: Comparison of Nucleotide Analogs for Labeling DNA Synthesis
| Analog | Key Feature | Detection Method | Primary Application |
|---|---|---|---|
| BrdU (5-bromo-2'-deoxyuridine) | Bromine on pyrimidine (B1678525) ring | Antibody-based (Immunohistochemistry) | Cell proliferation studies, fate mapping. nih.gov |
| EdU (5-ethynyl-2'-deoxyuridine) | Alkyne group on pyrimidine ring | Click Chemistry (e.g., with fluorescent azide) | High-throughput cell proliferation assays. nih.gov |
| [³H]-Thymidine | Radioactive isotope (Tritium) | Autoradiography | Classic DNA synthesis and cell cycle analysis. creative-proteomics.com |
| This compound | 5'-Azido group, d3-label | Mass Spectrometry, Click Chemistry | Quantitative flux analysis, dual-mode detection. researchgate.netuni-konstanz.de |
High-Resolution Metabolomics Approaches utilizing Deuterium Labeling
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. nih.gov High-resolution mass spectrometry (HRMS) is a cornerstone of this field, prized for its sensitivity and ability to resolve molecules with very small mass differences. researchgate.net Deuterium labeling is particularly well-suited for HRMS-based metabolomics because it provides a distinct mass signature without significantly altering the chemical properties of the tracer molecule. sigmaaldrich.com
The analysis of this compound and its downstream products is performed using techniques like Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS). This method separates the complex mixture of cellular metabolites chromatographically before they are ionized and detected by the mass spectrometer. The high resolving power allows the instrument to clearly distinguish the d3-labeled species from the more abundant d0-endogenous molecules.
A more advanced technique, Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS), enables the imaging of deuterated tracer incorporation within tissues and even single cells with subcellular resolution (~50 nm). researchgate.netnih.gov By bombarding a sample surface with an ion beam, NanoSIMS generates secondary ions from the material, which are then analyzed by a mass spectrometer. This technique can create high-resolution maps showing the spatial distribution of isotopic enrichment. For instance, after incubating cells with this compound, NanoSIMS could be used to visualize its incorporation into the nuclear DNA of specific cells within a heterogeneous population, providing unparalleled insights into single-cell metabolic activity. researchgate.net
Table 4: High-Resolution Metabolomics Techniques for Deuterium-Labeled Tracers
| Technique | Principle | Information Obtained | Reference |
|---|---|---|---|
| LC-HRMS | Chromatographic separation followed by high-resolution mass analysis of ionized molecules. | Quantitative abundance of labeled vs. unlabeled metabolites in a bulk cell population (e.g., d3-TTP/d0-TTP ratio). | nih.gov |
| NanoSIMS | Sputtering of sample surface with a primary ion beam; mass analysis of ejected secondary ions. | High-resolution spatial mapping of isotopic enrichment (e.g., d3 label) within a single cell or tissue section. | researchgate.netnih.gov |
| NMR Spectroscopy | Detection of nuclear spin transitions in a magnetic field. | Structural information and quantification of metabolites. Can be used for 13C-flux analysis. | nih.gov |
Comparative Biochemical and Biological Studies
Comparison with Non-Deuterated 5'-Azido-5'-deoxythymidine
The substitution of hydrogen with deuterium (B1214612) in 5'-Azido-5'-deoxythymidine creates an isotopologue, 5'-Azido-5'-deoxythymidine-d3, with distinct physicochemical properties that influence its biological interactions. The primary difference lies in the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which is approximately 6-10 times more stable. nih.gov This increased bond strength can lead to significant differences in metabolic pathways and enzymatic reactions.
In vitro enzymatic assays are crucial for understanding how the subtle change of isotopic labeling affects molecular interactions. While specific studies on this compound are not extensively documented in publicly available literature, the principles of enzymatic kinetics suggest that deuteration at metabolically active sites can alter substrate affinity and the rate of enzymatic conversion.
Enzymes that catalyze reactions involving the cleavage of a C-H bond would exhibit a slower rate with the deuterated analog due to the higher activation energy required to break the C-D bond. This phenomenon, known as the kinetic isotope effect (KIE), can result in reduced metabolic breakdown. nih.gov For instance, if the deuterated methyl group is involved in an enzymatic interaction, such as with thymidine (B127349) kinase or cytochrome P450 enzymes, a noticeable difference in reaction velocity would be expected. The non-deuterated compound, 5'-Azido-5'-deoxythymidine, acts as an inhibitor of enzymes like Mycobacterium tuberculosis monophosphate kinase (TMPKmt). targetmol.com The affinity of the deuterated version for such enzymes could be altered, potentially leading to a different inhibitory profile.
Table 1: Theoretical Comparison of Enzymatic Parameters
| Parameter | 5'-Azido-5'-deoxythymidine | This compound | Rationale for Difference |
|---|---|---|---|
| Metabolic Rate | Higher | Lower | Stronger C-D bond leads to a slower rate of metabolic reactions involving C-H bond cleavage (Kinetic Isotope Effect). nih.gov |
| Enzyme Affinity (Km) | May be similar | May be similar or slightly altered | Isotopic substitution does not drastically change the molecular shape, but can subtly affect binding interactions. |
In cellular models, the fate of a nucleoside analog is determined by its uptake, phosphorylation, and catabolism. The non-deuterated 3'-azido-3'-deoxythymidine (AZT) is known to be phosphorylated to its active triphosphate form, which is then incorporated into DNA, leading to chain termination. nih.gov The metabolism of AZT also involves glucuronidation.
For this compound, the primary expected difference in cellular fate would be a reduced rate of metabolism. Deuteration can slow down metabolic processes, leading to a longer intracellular half-life and potentially higher concentrations of the parent compound or its phosphorylated metabolites. nih.gov This can be advantageous in research settings, as it allows for a more sustained effect or easier tracking of the compound's metabolic pathway. Deuterated molecules are widely used as stable isotopically labeled internal standards (SILS) for quantitative analyses in metabolomics and proteomics due to their distinct mass and similar chemical behavior. nih.gov
Comparative Analysis with Other Nucleoside Analogs
The study of this compound is enriched by comparing it with a wide array of other nucleoside analogs. These comparisons help in understanding the specific roles of different functional groups and structural modifications.
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. drugdesign.org For nucleoside analogs, key structural features that influence activity include the sugar moiety, the nucleobase, and substituents at various positions.
The 5'-azido group in 5'-Azido-5'-deoxythymidine is a critical modification. The introduction of an azido (B1232118) group can enhance the inhibitory activity against enzymes like reverse transcriptase. targetmol.com SAR studies have shown that modifications at the 3' and 5' positions of the sugar ring are pivotal for antiviral and anticancer activities. For example, the presence of a 3'-azido group is a hallmark of the anti-HIV drug Zidovudine (AZT).
When comparing this compound to other analogs, the deuteration adds another layer to the SAR analysis. It demonstrates that even subtle isotopic changes can modulate biological activity, primarily by altering metabolic stability. nih.gov
Table 2: SAR of Key Nucleoside Analog Modifications
| Modification | Position | Effect on Activity | Example Compound |
|---|---|---|---|
| Azido Group | 3' | Potent anti-HIV activity | Zidovudine (AZT) |
| Azido Group | 5' | Inhibition of enzymes like TMPKmt targetmol.com | 5'-Azido-5'-deoxythymidine |
| Fluorine | 3' | Can reduce activity and increase toxicity aaai.org | 3'-Fluoro-3'-deoxythymidine |
| Deuterium | Various | Increased metabolic stability nih.gov | this compound |
Nucleoside analogs are powerful tools for probing cellular processes such as DNA replication, repair, and cell signaling. nih.gov Their ability to be incorporated into nucleic acids or to inhibit specific enzymes allows researchers to dissect complex biological pathways.
This compound can serve as a valuable research probe. The azido group allows for "click chemistry" reactions, enabling the attachment of fluorescent tags or other reporter molecules for visualization and tracking within the cell. The deuterium labeling provides a stable isotopic signature, making it distinguishable from its non-deuterated counterpart in mass spectrometry-based analyses. This dual-functionality is highly advantageous for detailed mechanistic studies. Fluorescent nucleoside analogs are particularly useful for studying the structure and recognition properties of nucleic acids. iiserpune.ac.in
Investigation of Kinetic Isotope Effects in Biochemical Reactions
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The KIE is a powerful tool for studying reaction mechanisms, particularly for identifying rate-determining steps.
The replacement of hydrogen with deuterium in this compound is expected to produce a primary KIE in reactions where the C-H bond at the deuterated position is broken in the rate-determining step. libretexts.org For instance, if the methyl group of the thymidine base undergoes enzymatic oxidation, the reaction rate for the d3-analog will be significantly slower than for the non-deuterated compound. The magnitude of the KIE (expressed as kH/kD) provides insight into the transition state of the reaction. A large KIE (typically 6-10 for C-H/C-D bonds) suggests that C-H bond cleavage is central to the rate-limiting step. wikipedia.orglibretexts.org
Studying the KIE of this compound in various biochemical reactions, such as those catalyzed by polymerases or metabolic enzymes, can elucidate the precise mechanisms of these enzymes and the role of specific C-H bonds in substrate recognition and turnover. nih.govnih.gov
Table 3: Compound Names
| Compound Name | Abbreviation |
|---|---|
| 5'-Azido-5'-deoxythymidine | - |
| This compound | - |
| Zidovudine (3'-azido-3'-deoxythymidine) | AZT |
Applications As a Biochemical Research Probe
Bio-orthogonal Labeling Strategies (Click Chemistry)
The cornerstone of 5'-Azido-5'-deoxythymidine's utility is its role in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a primary example of "click chemistry". This reaction involves the formation of a stable triazole linkage between an azide (B81097) (present on the thymidine (B127349) analog) and a terminal alkyne, which is typically attached to a reporter molecule such as a fluorophore or a biotin (B1667282) tag. The high efficiency and specificity of this reaction allow for the labeling of DNA in complex biological mixtures with minimal side reactions. nih.govsoton.ac.uk
The deuteration (-d3) of the methyl group on the thymine (B56734) base provides a stable isotope label. This isotopic labeling is particularly useful for quantitative studies using mass spectrometry, allowing for the differentiation and relative quantification of DNA synthesized in the presence of the labeled versus unlabeled nucleoside.
Key Features of 5'-Azido-5'-deoxythymidine in Click Chemistry:
Bio-orthogonality: The azide group is chemically inert within biological systems, reacting specifically only with its alkyne partner.
High Efficiency: The CuAAC reaction proceeds rapidly and with high yields under mild, aqueous conditions compatible with biological samples. soton.ac.uk
Versatility: A wide range of alkyne-modified reporter tags can be "clicked" onto the azido-modified DNA, enabling various downstream applications.
Applications in DNA Replication Studies in Cell Lines
5'-Azido-5'-deoxythymidine can be used as a chemical probe to study DNA replication in cultured cells. When introduced to cell cultures, it is taken up by the cells and phosphorylated by cellular kinases to its triphosphate form. This triphosphate analog is then incorporated into newly synthesized DNA by DNA polymerases during the S-phase of the cell cycle.
Following incorporation, the azide-modified DNA can be detected via a click reaction with a fluorescent alkyne. This allows for the visualization and quantification of cells that are actively replicating their DNA. This method provides an alternative to the traditional use of [3H]thymidine or 5-bromo-2'-deoxyuridine (B1667946) (BrdU) for monitoring cell proliferation. nih.gov Unlike BrdU detection, which requires harsh DNA denaturation steps that can damage cellular structures, the click chemistry approach for detecting incorporated azido-nucleosides is milder, better preserving cellular morphology. pnas.org
Imaging of Nucleic Acid Synthesis in Live Cell Systems (Research Context)
While the copper-catalyzed click reaction is generally cytotoxic, making it unsuitable for imaging in living cells, alternative bio-orthogonal reactions are being explored. nih.gov For fixed-cell imaging, however, 5'-Azido-5'-deoxythymidine provides a powerful tool for visualizing DNA synthesis. After cells are incubated with the azido-nucleoside and then fixed, they can be permeabilized to allow entry of the alkyne-fluorophore and the copper catalyst.
This technique enables high-resolution imaging of nascent DNA within the context of the cell, providing insights into the spatial and temporal dynamics of DNA replication. expertcytometry.com It allows researchers to visualize replication foci and track the progression of DNA synthesis with high sensitivity and specificity. The small size of the click reagents allows for better penetration into cellular compartments compared to larger antibody-based detection methods used for BrdU. pnas.orgexpertcytometry.com
Development of In Vitro Assays for Enzyme Activity Profiling
The triphosphate form of 5'-Azido-5'-deoxythymidine can be utilized in in vitro assays to profile the activity of DNA polymerases and other related enzymes. researchgate.net In such assays, a template and primer are provided along with a mixture of deoxynucleotide triphosphates (dNTPs), including the azido-modified thymidine triphosphate.
The incorporation of the azido-nucleotide into the growing DNA strand can be quantified by a subsequent click reaction with a reporter molecule. This allows for the measurement of enzyme kinetics and the screening of potential inhibitors. The assay can be adapted to a high-throughput format for drug discovery and enzymology studies.
Table 1: Example of an In Vitro DNA Polymerase Assay
| Component | Description | Purpose |
| DNA Template/Primer | A single-stranded DNA template with a shorter, complementary primer annealed to it. | Provides the substrate for the polymerase. |
| DNA Polymerase | The enzyme being assayed. | To catalyze the synthesis of the new DNA strand. |
| dNTP Mix | A mixture of dATP, dGTP, dCTP, and 5'-Azido-5'-deoxythymidine triphosphate. | Building blocks for the new DNA strand. |
| Alkyne-Fluorophore | A fluorescent molecule with a terminal alkyne group. | To detect the incorporation of the azido-nucleoside. |
| Copper(I) Catalyst | Typically CuSO4 and a reducing agent like sodium ascorbate. | To catalyze the click reaction. |
Use in Affinity-Based Enrichment Methodologies
5'-Azido-5'-deoxythymidine is a valuable reagent for affinity-based enrichment, particularly for isolating and identifying proteins that interact with newly synthesized DNA. In this approach, cells are first treated with the azido-nucleoside to label the replicating DNA.
After cell lysis, the azide-modified DNA, along with its associated proteins, can be selectively captured using an alkyne-functionalized affinity tag, such as biotin. The click reaction is used to covalently link the biotin to the DNA. The biotinylated DNA-protein complexes can then be enriched from the total cell lysate using streptavidin-coated beads. nih.govnih.gov The enriched proteins can subsequently be identified by mass spectrometry, providing a snapshot of the proteome associated with replicating DNA. The deuterated form of the nucleoside can aid in quantitative proteomics workflows (SILAC-like approaches) to compare protein binding under different conditions.
Integration into Systems Biology Approaches for Pathway Mapping
In the context of systems biology, 5'-Azido-5'-deoxythymidine can be used to map cellular pathways related to DNA replication and repair. By labeling newly synthesized DNA, researchers can track its fate within the cell under various conditions, such as in response to drug treatment or DNA damage.
The ability to enrich for and identify proteins bound to this labeled DNA allows for the construction of protein-DNA interaction networks. nih.gov When combined with other 'omics' data, such as transcriptomics and metabolomics, this information can help to build comprehensive models of cellular processes. For instance, one could investigate how the proteome of the replication fork changes in response to replicative stress, providing insights into the dynamic pathways that govern genome stability. mdpi.com
Future Directions and Emerging Research Avenues
Advancements in Synthetic Methodologies for Isotope-Labeled Nucleosides
The synthesis of isotope-labeled nucleosides like 5'-Azido-5'-deoxythymidine-d3 is critical for its application in research. Methodological advancements are focused on improving efficiency, yield, and the precision of isotope incorporation. Two primary strategies dominate this field: enzymatic synthesis and solid-phase chemical synthesis.
Enzymatic approaches offer high fidelity and are ideal for producing long-chain nucleic acids. targetmol.com These methods typically use enzymes like DNA polymerases or T7 RNA polymerase to incorporate labeled nucleoside triphosphates (dNTPs or rNTPs) into growing DNA or RNA strands. targetmol.comnih.gov For a compound like this compound, this would involve the enzymatic conversion of the corresponding labeled dNTP. A combination of biotechnological and chemical steps is often employed, where nucleosides are first obtained from biomass cultured with 2H, 13C, and/or 15N isotopes, and then chemically protected to form phosphoramidites for synthesis. targetmol.com
Solid-phase chemical synthesis, particularly using phosphoramidite (B1245037) chemistry, provides a controlled and versatile method for creating custom-labeled oligonucleotides with specific sequences and modifications. targetmol.comnih.gov This technique allows for the position-specific incorporation of labeled nucleosides, which is crucial for detailed structural and functional studies. nih.gov The development of novel chemoenzymatic methods continues to expand the toolkit for creating complex, selectively labeled nucleic acids for advanced research applications. biosynth.com
| Synthetic Methodology | Description | Key Advantages | Relevance to this compound |
|---|---|---|---|
| Enzymatic Synthesis | Uses enzymes like polymerases to incorporate labeled nucleoside triphosphates into nucleic acid chains. targetmol.com | High fidelity, effective for long nucleic acids, can utilize uniformly labeled precursors. targetmol.comnih.gov | Applicable for incorporating the labeled thymidine (B127349) analog into longer DNA strands for functional studies. |
| Solid-Phase Chemical Synthesis | Employs phosphoramidite chemistry to build oligonucleotides step-by-step on a solid support. nih.gov | High control over sequence, allows for specific modifications and position-specific labeling. targetmol.comnih.gov | Enables the precise placement of the deuterated, azido-modified nucleoside within a custom DNA sequence. |
| Chemo-enzymatic Methods | Combines chemical synthesis steps with enzymatic reactions to achieve novel labeling patterns and modifications. biosynth.com | Highly versatile, enables the creation of complex labeled molecules not accessible by a single method. | Could be used to synthesize advanced probes or tools based on the this compound structure. |
Integration with Advanced Spectroscopic and Imaging Techniques for Spatiotemporal Studies
The deuterium (B1214612) labeling in this compound makes it a powerful tool for advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). Isotope enrichment strategies are crucial for studying the structure, dynamics, and interactions of nucleic acids, which can be challenging due to issues like conformational flexibility and poor chemical shift dispersion in standard NMR experiments. biosynth.com
The substitution of hydrogen with deuterium (a heavier isotope) can simplify complex ¹H-NMR spectra and provide unique probes for studying molecular dynamics. In the context of this compound, the 'd3' label can be used to track the molecule's metabolic fate and incorporation into DNA.
Furthermore, combining isotopic labeling with techniques like amide hydrogen/deuterium exchange mass spectrometry (HDX-MS) can provide detailed insights into the structural basis of molecular interactions. chemrxiv.org HDX-MS measures the rate of deuterium exchange on backbone amide hydrogens, revealing information about protein or nucleic acid conformation and binding interfaces. chemrxiv.org While typically used for proteins, similar principles can be applied to study the interaction of this compound-containing DNA with its binding partners, providing spatiotemporal data on complex formation.
Computational Modeling and Simulation of this compound Interactions
Computational approaches are indispensable for understanding the molecular-level interactions of modified nucleosides. chemrxiv.org Techniques such as molecular dynamics (MD) simulations and quantum mechanical (QM) calculations can predict and analyze the behavior of this compound within biological systems.
MD simulations allow researchers to model the dynamic behavior of molecules over time, providing insights into conformational changes and binding events. nih.gov For this compound, MD simulations could be used to understand how the azido (B1232118) modification and deuterium labeling affect its incorporation into DNA and its interaction with enzymes like DNA polymerase or reverse transcriptase. nih.gov These simulations can reveal critical residues involved in binding and help explain the compound's mechanism of action at an atomic level. youtube.com
Quantum mechanical calculations offer a deeper understanding of the electronic structure and properties of molecules. nih.gov QM methods can be used to calculate molecular electrostatic potentials, which are critical for predicting how a modified nucleoside will be recognized by its biological targets. nih.gov For this compound, QM studies could elucidate how the electronegative azido group influences the electronic properties of the nucleoside, affecting its binding affinity and reactivity. nih.gov Such theoretical studies are crucial for designing new, more effective nucleoside analogs. chemrxiv.org
Development of Novel Research Tools based on this compound Scaffold
The unique structure of this compound, featuring both a reactive azido group and a stable isotopic label, makes it an excellent scaffold for developing novel research tools. The 5'-azido group is particularly valuable for its utility in bioorthogonal chemistry, specifically copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry."
This functionality allows the compound, once incorporated into DNA, to be covalently linked to a wide array of reporter molecules. For example, it can be "clicked" to fluorescent dyes for imaging applications, to affinity tags like biotin (B1667282) for purification of interacting proteins, or to other bioactive molecules. A similar compound, 5-azido-3'-azido-2',3'-dideoxyuridine, has been synthesized for use as a photoaffinity analog to identify and characterize nucleotide-utilizing enzymes. nih.gov
The presence of the deuterium label serves as a silent, stable tracer that can be accurately quantified in mass spectrometry-based assays. This dual-functionality enables "click-and-quantify" workflows for applications in proteomics, metabolomics, and drug discovery.
| Research Tool/Application | Role of 5'-Azido Group | Role of Deuterium (d3) Label | Potential Research Finding |
|---|---|---|---|
| Fluorescent DNA Probes | Click chemistry handle for attaching a fluorescent dye. | N/A for imaging, but useful for quantifying probe incorporation. | Visualization of specific DNA sequences in cells; tracking viral DNA replication. |
| Affinity Pull-Down Assays | Click chemistry handle for attaching an affinity tag (e.g., biotin). | Allows for accurate quantification of bait DNA in mass spectrometry. | Identification and quantification of proteins that bind to the modified DNA sequence. nih.gov |
| Metabolic Pathway Tracing | Serves as a structural modification. targetmol.com | Stable isotope tracer to follow the molecule's conversion and incorporation into cellular DNA. nih.gov | Elucidation of nucleoside metabolic pathways and the mechanism of action of nucleoside analogs. |
| Photoaffinity Labeling | Can be modified into a photo-reactive group to covalently crosslink to binding partners upon UV exposure. nih.gov | Provides a mass shift for unambiguous identification of crosslinked peptides/proteins by MS. | Mapping the active sites of enzymes like DNA polymerases or reverse transcriptases. biosynth.com |
Q & A
Q. What are the primary synthetic routes for 5'-Azido-5'-deoxythymidine-d3, and how do reaction conditions influence yield?
The synthesis typically involves nucleoside modification via azide introduction. Key methods include:
- Staudinger ligation : Azidonucleosides react with phosphine reagents to form stable intermediates, with yields influenced by solvent polarity and temperature .
- Mitsunobu-type reactions : Tosylated intermediates are substituted with NaN₃ under controlled conditions (e.g., HgCl₂ catalysis in DMF), achieving ~83% yield in optimized protocols .
- Triphenylphosphine-mediated azide reduction : Used to generate aminonucleosides, with hydrolysis conditions (e.g., NH₄OH) critical for minimizing side reactions . Variability in yields (e.g., 53–83%) highlights the need for precise stoichiometry and inert atmospheres to prevent azide decomposition .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Handling : Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods or gloveboxes to avoid inhalation/contact. Replace pipette tips frequently to prevent cross-contamination .
- Storage : Store as a powder at -20°C for long-term stability. For solutions, use anhydrous DMSO or ethanol at -80°C (stable for 6 months). Avoid aqueous buffers unless stabilized with cryoprotectants like PEG400 .
- Waste disposal : Segregate azide-containing waste and use licensed biohazard disposal services to mitigate explosion and environmental risks .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR and 2D COSY/HSQC confirm regioselective azide substitution and sugar-phosphate backbone integrity. For example, 5'-azido protons resonate at δ 3.5–4.0 ppm in DMSO .
- HPLC : Reverse-phase C18 columns (e.g., 1.0 mL/min acetonitrile/water gradient) resolve impurities from azidonucleosides, with retention times validated against standards .
- Mass spectrometry : High-resolution ESI-MS detects isotopic labeling (e.g., deuterium in -d3 analogs) and verifies molecular ion peaks (e.g., [M+H]⁺ = 298.27 for non-deuterated form) .
Advanced Research Questions
Q. How does electron attachment to this compound lead to aminyl radical formation, and what implications does this have for DNA damage studies?
- Mechanism : One-electron reduction of the azido group generates a highly reactive aminyl radical (RNH•) at 77 K, as confirmed by ESR hyperfine splitting patterns. This radical abstracts H-atoms from proximate sugar moieties, producing C3' and C5' sugar radicals linked to strand breaks .
- Implications : The compound’s radiosensitizing potential arises from converting low-energy electrons (e.g., in hypoxic tumors) into DNA-damaging radicals. This mechanism supports its use in bioreductive cancer therapies .
Q. What contradictions exist in reported synthetic yields of 5'-Azido-5'-deoxythymidine derivatives, and how can experimental parameters be optimized?
- Yield discrepancies : Reactions with 5'-azido-5'-deoxyuridine yield ≤30% product due to steric hindrance, whereas thymidine analogs achieve 60–83% under similar conditions .
- Optimization strategies :
- Use polar aprotic solvents (DMF > THF) to enhance NaN₃ solubility .
- Replace HgCl₂ with Cu(I) catalysts in "click" reactions to reduce toxicity and improve regioselectivity .
- Employ microwave-assisted synthesis to accelerate reaction kinetics and suppress side pathways .
Q. How can this compound be utilized in prodrug strategies targeting intracellular activation?
- Prodrug design : Esterification at the 5'-O position (e.g., phosphoformate prodrugs) enables intracellular hydrolysis to release AZT-MP, a reverse transcriptase inhibitor. This bypasses poor membrane permeability of phosphorylated analogs .
- Validation : LC-MS/MS tracks intracellular prodrug cleavage, with deuterated analogs (-d3) improving quantification accuracy via isotopic dilution .
Q. What methodologies are employed to assess the radiosensitizing potential of this compound in hypoxic environments?
- In vitro models : Irradiate hypoxic cancer cells (e.g., HeLa spheroids) with γ-rays or low-energy electrons (≤10 eV) and measure strand breaks via comet assays .
- ESR dosimetry : Quantify radical yields in frozen aqueous matrices (D₂O, 77 K) to simulate low-oxygen tumor microenvironments .
- Therapeutic index : Compare cytotoxicity (IC₅₀) in cancerous vs. normal lymphocytes using MTT assays, ensuring selective radiosensitization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
